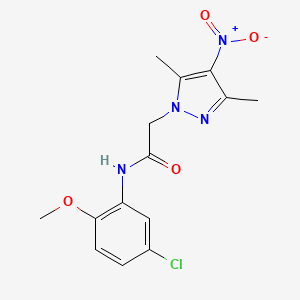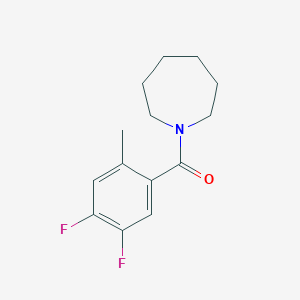
Azepan-1-yl-(4,5-difluoro-2-methylphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Azepan-1-yl-(4,5-difluoro-2-methylphenyl)methanone is a chemical compound that belongs to the class of organic compounds known as ketones. This compound features an azepane ring, a seven-membered nitrogen-containing ring, attached to a difluoromethylphenyl group. The presence of fluorine atoms in the phenyl ring often imparts unique chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Azepan-1-yl-(4,5-difluoro-2-methylphenyl)methanone typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,6-diaminohexane.
Attachment of the Difluoromethylphenyl Group: This step involves the introduction of the difluoromethylphenyl group to the azepane ring. This can be achieved through Friedel-Crafts acylation using 4,5-difluoro-2-methylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Azepan-1-yl-(4,5-difluoro-2-methylphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms in the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted phenyl derivatives.
科学研究应用
Azepan-1-yl-(4,5-difluoro-2-methylphenyl)methanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its unique structure.
Industry: Used in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Azepan-1-yl-(4,5-difluoro-2-methylphenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity by forming strong hydrogen bonds or van der Waals interactions. The azepane ring can also contribute to the compound’s overall stability and bioavailability.
相似化合物的比较
Similar Compounds
- Azepan-1-yl-(4-tert-butylphenyl)methanone
- Azepan-1-yl-(5-fluoro-2-methoxyphenyl)methanone
Uniqueness
Azepan-1-yl-(4,5-difluoro-2-methylphenyl)methanone is unique due to the presence of two fluorine atoms in the phenyl ring, which can significantly alter its chemical and biological properties compared to similar compounds. The difluoromethyl group can enhance metabolic stability and improve the compound’s pharmacokinetic profile.
属性
IUPAC Name |
azepan-1-yl-(4,5-difluoro-2-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO/c1-10-8-12(15)13(16)9-11(10)14(18)17-6-4-2-3-5-7-17/h8-9H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQWXZJHXFUJNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)N2CCCCCC2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(6-chloro-1,3-benzothiazol-2-yl)-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]piperidin-4-amine](/img/structure/B5641984.png)
![4,5-dimethoxy-2-[(3-methylbenzoyl)amino]benzoic acid](/img/structure/B5641986.png)
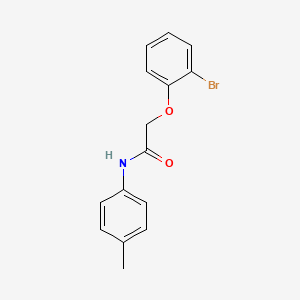
![N-(2-chlorophenyl)-3-[1-(pyrrolidin-1-ylsulfonyl)piperidin-4-yl]propanamide](/img/structure/B5641996.png)
![N-cyclohexyl-N-methyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine](/img/structure/B5641998.png)
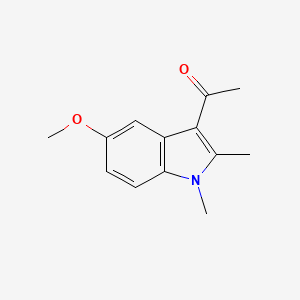
![1,3-dimethyl-N-[1-(1,3-thiazol-2-yl)propyl]-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5642020.png)
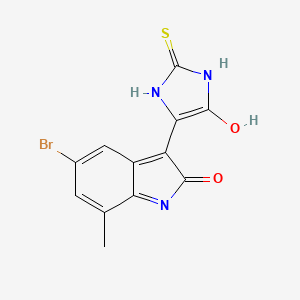
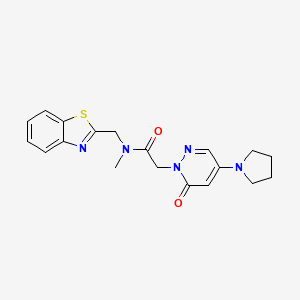
![2-(ethylamino)-N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5642029.png)
![(3R*,5R*)-N-{2-[(3-methylpyridin-4-yl)amino]ethyl}-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5642034.png)
![[(1S,5R)-3-[(5-methyl-1H-imidazol-4-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-6-yl]-(2-methylsulfanyl-1,3-thiazol-4-yl)methanone](/img/structure/B5642038.png)
![4-(3-{[1-(3-furoyl)piperidin-4-yl]oxy}benzoyl)morpholine](/img/structure/B5642041.png)
